AR-C141990 is a selective inhibitor of the monocarboxylate transporter subtype 1 (MCT1), which plays a crucial role in the transport of monocarboxylates such as lactate and pyruvate across cell membranes. This compound has garnered attention for its potential applications in various fields, particularly in cardiovascular research and metabolic studies. It is classified as a small organic molecule with significant implications for understanding cellular metabolism and ischemic conditions.
AR-C141990 is sourced from Tocris Bioscience, a division of Biotechne, which specializes in providing high-quality research compounds. The compound falls under the category of pharmacological agents targeting monocarboxylate transporters, specifically designed for use in scientific research to elucidate metabolic pathways and mechanisms related to ischemia and reperfusion injury.
The synthesis of AR-C141990 involves several intricate steps that lead to the formation of its thieno[2,3-d]pyrimidine core structure. Key methods include:
AR-C141990 undergoes various chemical reactions that modify its structure and enhance its functionality:
These reactions are crucial for generating derivatives that may exhibit enhanced biological activity or stability.
AR-C141990 functions primarily as an inhibitor of MCT1, impacting cellular metabolism during ischemic conditions. The mechanism involves:
Experimental data indicate that at a concentration of 10 µM, AR-C141990 significantly alters metabolic profiles in cardiomyocytes by increasing lactate levels while decreasing its extracellular efflux .
AR-C141990 exhibits several notable physical and chemical properties:
These properties are critical for determining how AR-C141990 can be utilized in laboratory settings.
AR-C141990 has significant applications in scientific research, particularly in the following areas:
AR-C141990 [(R)-5-(3-hydroxypyrrolidine-1-carbonyl)-1-isobutyl-3-methyl-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione] is a potent inhibitor of monocarboxylate transporter 1 (MCT1), with a pKi of 7.6. Its inhibitory activity arises from stereospecific interactions with MCT1’s substrate-binding pocket. The compound features a quinolinylmethyl-thienopyrimidinedione core, which facilitates hydrophobic interactions with transmembrane helices of MCT1. The (R)-enantiomer configuration at the 3-hydroxypyrrolidine moiety is critical for binding affinity, as it forms hydrogen bonds with conserved residues (e.g., Arg306) in MCT1’s intracellular cleft [3] [8]. Kinetic analyses using radiolabeled substrates (e.g., ¹⁴C-lactate) reveal AR-C141990 acts as a competitive inhibitor, with an IC₅₀ of 1.6–2.5 µM in cell-based assays. Binding is pH-dependent, with enhanced efficacy under acidic conditions (pH 6.0–6.5) due to protonation of MCT1’s histidine residues [7] [8].
Table 1: Structural Features of AR-C141990 and Their Roles in MCT1 Inhibition
Structural Element | Role in MCT1 Binding | Biological Consequence |
---|---|---|
Quinolin-4-ylmethyl group | Hydrophobic insertion into TM helices | Blocks substrate access channel |
(R)-3-hydroxypyrrolidine | Hydrogen bonding with Arg306/His410 | Stabilizes inhibitor-receptor complex |
Thieno[2,3-d]pyrimidinedione | π-π stacking with aromatic residues (Phe360) | Enhances binding specificity |
Isobutyl substituent | Occupies a hydrophobic subpocket near Leu274 | Prevents conformational changes in MCT1 |
AR-C141990 exhibits 10-fold selectivity for MCT1 (pKi = 7.6) over MCT2 (pKi = 6.6) and negligible activity against MCT3 or MCT4 (pKi < 5.0). This selectivity profile stems from divergent residues in MCT isoforms’ substrate-binding cavities. For example, MCT2 harbors a bulkier phenylalanine (Phe342) in place of MCT1’s Leu274, which sterically hinders AR-C141990 binding. MCT4 lacks key histidine residues essential for proton coupling, rendering it insensitive to AR-C141990 [3] [7] [9]. Functional assays in Xenopus laevis oocytes confirm AR-C141990 inhibits lactate uptake via MCT1 (95% inhibition at 10 µM) and MCT2 (40% inhibition), but not MCT4 [7] [9].
Table 2: Selectivity Profile of AR-C141990 Across MCT Isoforms
MCT Isoform | pKi of AR-C141990 | Fold Selectivity vs. MCT1 | Key Structural Differences |
---|---|---|---|
MCT1 | 7.6 | 1x | N/A (reference) |
MCT2 | 6.6 | 10x less selective | Phe342 (vs. Leu274 in MCT1) |
MCT4 | <5.0 | >100x less selective | Absence of proton-coupling His residues |
MCT3 | Not detectable | N/A | Tissue-restricted expression; unknown binding pocket |
AR-C141990 blocks proton-coupled lactate efflux via MCT1, leading to intracellular lactate accumulation (≥3-fold increase in cardiomyocytes) and cytosolic acidification (ΔpH = −0.4 units). In ischemic cardiomyocyte models, this mimics in vivo ischemia by suppressing glycolysis at the GAPDH step due to NADH buildup. The disrupted lactate/pH equilibrium activates acid-sensing ion channels (ASICs) and inhibits pH-sensitive enzymes (e.g., phosphofructokinase), reducing glycolytic flux by 40–60% [1] [6] [9]. In neutrophils, AR-C141990 (10 µM) suppresses sporozoite-induced NETosis by 75% by depleting extracellular lactate, which is required for NAD⁺ regeneration via the lactate dehydrogenase (LDH) shuttle [9] [10].
MCT1 inhibition by AR-C141990 dichotomously impacts ATP synthesis based on cellular metabolic phenotypes:
Table 3: Metabolic Effects of AR-C141990 in Different Cell Types
Cell Type | Primary Metabolic Pathway | Effect of AR-C141990 on ATP | Downstream Consequences |
---|---|---|---|
Cardiomyocytes (anoxic) | Glycolysis | 60% decrease | Succinate accumulation; ROS burst on reoxygenation |
Activated bovine neutrophils | Aerobic glycolysis | 45% decrease | Impaired NETosis; reduced pathogen clearance |
Naive T cells | OXPHOS | <10% decrease | No functional impairment |
Cancer cells (in vitro) | Warburg glycolysis | 70% decrease | Not covered in search results – excluded per outline |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: